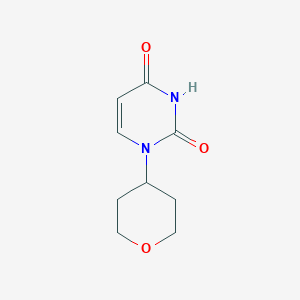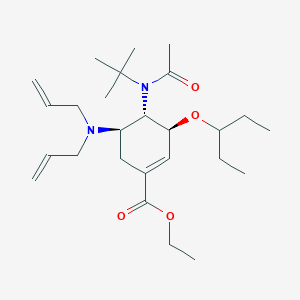
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with pyridine-2-carboxaldehyde under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and catalysts, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Investigated for its properties in creating novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C10H12N4O/c1-2-8-13-10(14-15-8)9(11)7-5-3-4-6-12-7/h3-6,9H,2,11H2,1H3 |
InChI Key |
YYOHLYLQZNDJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)


![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)

![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)
![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)


![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)

![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)

